3-methyl-6-phenyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-phenyl-2H-1,2,4-triazin-5-one is a heterocyclic organic compound belonging to the triazine family. Triazines are characterized by a ring structure containing three nitrogen atoms and three carbon atoms. This particular compound has a methyl group at the 3-position and a phenyl group at the 6-position on the triazine ring.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of phenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by cyclization under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: Substitution reactions at the methyl or phenyl groups can lead to a variety of substituted triazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced triazines and other reduced derivatives.
Substitution: A wide range of substituted triazines with different functional groups.
Scientific Research Applications
3-Methyl-6-phenyl-2H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-methyl-6-phenyl-2H-1,2,4-triazin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one:
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have different substituents on the triazine ring, leading to varied properties and applications.
Uniqueness: 3-Methyl-6-phenyl-2H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methyl and phenyl groups contribute to its distinct properties compared to other triazines.
Properties
IUPAC Name |
3-methyl-6-phenyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-11-10(14)9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSYWCQYMPDAEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.